molecular formula C14H18N4O2S B2634991 N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 688793-66-0

N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2634991
CAS No.: 688793-66-0
M. Wt: 306.38
InChI Key: HBOJMTHSSGIVTR-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide: is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a sulfanylidene group and a pyrido[2,3-d]pyrimidine core makes this compound particularly interesting for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the Sulfanylidene Group:

    Attachment of the N-(3-methylbutyl) Group: This can be done through an alkylation reaction using 3-methylbutylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of specific signaling cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(3-methylbutyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Uniqueness

The presence of the sulfanylidene group and the pyrido[2,3-d]pyrimidine core distinguishes N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide from other similar compounds. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-methylbutyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-9(2)5-7-15-11(19)8-18-13(20)10-4-3-6-16-12(10)17-14(18)21/h3-4,6,9H,5,7-8H2,1-2H3,(H,15,19)(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOJMTHSSGIVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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